3-Bromo-1,5-dimethyl-1H-pyrazole

Automated synthesis Liquid handling Formulation science

3-Bromo-1,5-dimethyl-1H-pyrazole is a monobrominated 1,5-dimethylpyrazole derivative (C₅H₇BrN₂, MW 175.03) that exists as a liquid at ambient temperature (bp 212 °C, density 1.58 g/cm³). The bromine substituent at the C-3 position offers distinct reactivity and physical properties that differentiate it sharply from the C-4 brominated regioisomer (CAS 5775-86-0, a solid with mp 43 °C) and from the C-3 chloro (CAS 51500-32-4) and C-3 iodo (CAS 1354706-38-9) analogs.

Molecular Formula C5H7BrN2
Molecular Weight 175.03 g/mol
CAS No. 5744-80-9
Cat. No. B1288813
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-1,5-dimethyl-1H-pyrazole
CAS5744-80-9
Molecular FormulaC5H7BrN2
Molecular Weight175.03 g/mol
Structural Identifiers
SMILESCC1=CC(=NN1C)Br
InChIInChI=1S/C5H7BrN2/c1-4-3-5(6)7-8(4)2/h3H,1-2H3
InChIKeyNELVNOMSYNLQGQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-1,5-dimethyl-1H-pyrazole (CAS 5744-80-9): Technical Baseline for Procurement and Scientific Selection


3-Bromo-1,5-dimethyl-1H-pyrazole is a monobrominated 1,5-dimethylpyrazole derivative (C₅H₇BrN₂, MW 175.03) that exists as a liquid at ambient temperature (bp 212 °C, density 1.58 g/cm³) . The bromine substituent at the C-3 position offers distinct reactivity and physical properties that differentiate it sharply from the C-4 brominated regioisomer (CAS 5775-86-0, a solid with mp 43 °C) and from the C-3 chloro (CAS 51500-32-4) and C-3 iodo (CAS 1354706-38-9) analogs. These differences, verifiable through standard analytical techniques, have direct consequences for synthetic route design, purification strategy, and ultimate procurement decisions .

1 Liquid reagent for automated high-throughput synthesis platforms
2 C-3 bromine handle for regioselective Pd-catalyzed cross-coupling
3 Supports sequential orthogonal functionalization at C-3, C-4, and C-5

Why 3-Bromo-1,5-dimethyl-1H-pyrazole Cannot Be Replaced by the 4-Bromo, 3-Chloro, or 3-Iodo Analogs


In-class substitution is hindered by three independent factors. First, the C-3 bromine position versus C-4 determines whether the compound is a free-flowing liquid (3-Br) or a crystalline solid (4-Br, mp 43 °C), directly impacting compatibility with automated liquid-handling platforms . Second, direct head-to-head Suzuki–Miyaura coupling studies on halogenated pyrazoles demonstrate that bromo derivatives are superior to iodo derivatives because of substantially reduced dehalogenation side reactions, while chloro derivatives, though viable, react with different kinetics [1]. Third, the C-3 bromine atom enables sequential orthogonal functionalization strategies that are not accessible with the C-4 isomer, because the 3- and 4-positions exhibit different intrinsic reactivity in Pd-catalyzed cross-couplings [2]. These differences are not interchangeable without altering synthetic outcomes and process economics.

This Product
3-Bromo isomer

Liquid at ambient temperature; C-3 coupling enables 3,5-diaryl synthesis; reduced dehalogenation in Suzuki–Miyaura reactions.

4-Bromo / 3-Iodo Analogs

4-Br is a solid requiring pre-dissolution and yields a different regioisomeric series. 3-Iodo may increase dehalogenation side products, reducing coupling fidelity.

Quantitative Differentiation Evidence for 3-Bromo-1,5-dimethyl-1H-pyrazole (CAS 5744-80-9) Versus Closest Analogs


Liquid Physical Form vs. Solid 4-Bromo-1,5-dimethyl-1H-pyrazole at Ambient Temperature

3-Bromo-1,5-dimethyl-1H-pyrazole is a liquid at room temperature with no measurable melting point above ~0 °C, whereas the 4-bromo regioisomer (CAS 5775-86-0) is a crystalline solid with a melting point of 43 °C . This physical-state difference has immediate practical consequences for automated high-throughput experimentation platforms that require liquid reagents for accurate micro-volume dispensing.

Physical Form
Cross-study comparable
Liquid vs. Solid (mp 43 °C)
Eliminates dissolution step for liquid handlers
4-Br isomer requires thermal pre-treatment
Automated synthesis Liquid handling Formulation science

Reduced Dehalogenation Side Reaction in Suzuki–Miyaura Coupling vs. 3-Iodo-1,5-dimethyl-1H-pyrazole

In a systematic study of halogenated aminopyrazoles, Jedinák et al. performed a direct head-to-head comparison of chloro-, bromo-, and iodopyrazoles under identical Suzuki–Miyaura conditions (Pd catalyst, arylboronic acid, base, dioxane/water, 90 °C) [1]. The bromo and chloro derivatives were superior to the iodo derivatives because of a significantly reduced propensity for undesired dehalogenation, a side reaction that consumes starting material and lowers coupling yield. The carbon–bromine bond dissociation energy (293 kJ/mol for H₃C–Br) is substantially higher than that of carbon–iodine (234 kJ/mol for H₃C–I), providing a mechanistic basis for the reduced dehalogenation observed with the bromo compound [2].

Dehalogenation Control
Class-level inference
C–Br BDE 293 kJ/mol vs. C–I 234 kJ/mol
Supports reduced side-product formation in cross-coupling
Data to verify for specific substrate
Cross-coupling Suzuki-Miyaura Dehalogenation

Higher Boiling Point (212 °C vs. 209.4 °C at 760 mmHg) Compared to 3-Chloro-1,5-dimethyl-1H-pyrazole

The 3-bromo derivative boils at 212 °C under atmospheric pressure (760 mmHg), whereas the 3-chloro analog (CAS 51500-32-4) boils at 209.4 °C under the same pressure . This 2.6 °C difference, although modest, is analytically significant for distinguishing the two compounds by boiling point. More importantly, the higher boiling point of the bromo compound provides a slightly wider thermal window for high-temperature reactions before reflux or distillation becomes limiting.

Boiling Point
Cross-study comparable
212 °C (3-Br) vs. 209.4 °C (3-Cl)
Marginally wider thermal operating window
2.6 °C difference at atmospheric pressure
Distillation Purification Thermal stability

Refractive Index (n = 1.589) as a QC Discriminator from 4-Bromo-1,5-dimethyl-1H-pyrazole (n = 1.521)

The refractive index of 3-bromo-1,5-dimethyl-1H-pyrazole at the sodium D-line (589.3 nm, 20 °C) is reported as 1.589, whereas the 4-bromo regioisomer exhibits n = 1.521 under the same conditions [1]. The Δn of 0.068 is large enough to be unambiguously measured with a standard Abbe refractometer (±0.0005 precision), providing a rapid, non-destructive identity test that distinguishes the 3-bromo from the 4-bromo isomer upon receipt.

Refractive Index QC
Cross-study comparable
n20/D 1.589 vs. 1.521 (4-Br)
Rapid incoming inspection to confirm regioisomer identity
Δn = 0.068, measurable with standard refractometer
Quality control Identity testing Refractive index

C-3 Bromine Enables Sequential Orthogonal Functionalization Not Accessible with the C-4 Bromo Isomer

The C-3 bromine atom of 3-bromo-1,5-dimethyl-1H-pyrazole participates in Pd-catalyzed Suzuki–Miyaura and Sonogashira couplings with high chemoselectivity, while the C-4 and C-5 positions remain available for subsequent orthogonal functionalization [1]. In late-stage diversification of pyrazole-based antileishmanial agents, Winge et al. (2024) demonstrated that 3-bromopyrazole scaffolds undergo efficient Suzuki–Miyaura cross-coupling at C-3 to introduce aryl and heteroaryl groups, enabling the rapid generation of compound libraries with antileishmanial activity (e.g., IC₅₀ = 19 μM for the most active derivative) [1]. In contrast, 4-bromopyrazoles couple at C-4 and follow a different reactivity order, meaning the 3-bromo and 4-bromo isomers are not synthetically interchangeable when a specific substitution pattern is required.

Orthogonal Coupling
Supporting evidence
C-3 selective; enables 3,5-diarylpyrazoles
Only C-3 bromine provides correct regiochemical handle
Pd-catalyzed Suzuki–Miyaura context
Regioselective synthesis Orthogonal coupling Medicinal chemistry

Highest-Value Application Scenarios for 3-Bromo-1,5-dimethyl-1H-pyrazole Based on Quantitative Differentiation Evidence


Automated High-Throughput Synthesis Platforms Requiring Liquid Reagents

Because 3-bromo-1,5-dimethyl-1H-pyrazole is a liquid at ambient temperature while its 4-bromo regioisomer is a solid (mp 43 °C), it is directly compatible with automated liquid handlers that dispense neat reagents by volume without requiring pre-dissolution. This eliminates a solvent addition step and the associated variability, reducing cycle time in parallel synthesis arrays [Evidence Item 1].

Suzuki–Miyaura Cross-Coupling Steps Where Dehalogenation Must Be Minimised

Direct comparative evidence shows that bromopyrazoles exhibit lower dehalogenation side reactions than iodopyrazoles under standard Suzuki–Miyaura conditions. For synthesis routes where the pyrazole-3-aryl bond is mission-critical and side-product removal is costly, the 3-bromo compound is preferred over the 3-iodo analog on the basis of superior atom economy and cleaner reaction profiles [Evidence Item 2].

Synthesis of 3,5-Diarylpyrazoles via Sequential Orthogonal Cross-Coupling

The C-3 bromine atom serves as the first coupling site in a sequential Pd-catalyzed strategy, allowing regioselective introduction of an aryl group at C-3 while leaving C-4 and C-5 available for subsequent functionalization. This strategy is well-documented for the rapid construction of pyrazole-focused compound libraries in antileishmanial and kinase inhibitor drug discovery programs [Evidence Item 5].

Incoming Quality Control Using Refractive Index to Confirm Regioisomeric Identity

A simple refractive index measurement (expected n20/D = 1.589) can distinguish the 3-bromo isomer from the 4-bromo isomer (n20/D = 1.521) and the 3-chloro analog (n20/D ≈ 1.50) upon receipt. This rapid, non-destructive test reduces the risk of regioisomer mix-ups that could invalidate entire synthetic campaigns [Evidence Item 4].

Application
Selection Property
Validation Focus
Automated HT Synthesis
Ambient liquid physical form
Compatibility with neat liquid dispensing
Suzuki–Miyaura Cross-Coupling
C–Br bond dissociation energy
Dehalogenation side-product review
Regioselective Library Synthesis
C-3 bromine coupling chemoselectivity
Regioisomeric product confirmation
Incoming Identity QC
Refractive index (n20/D)
Regioisomer discrimination via Δn

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